Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate
Description
Introduction to Methyl 1-(Chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name, methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate , reflects its precise structural features:
- Imidazo[1,5-a]pyridine core : A bicyclic system fusing imidazole and pyridine rings at positions 1 and 5.
- Chlorosulfonyl group (-SO₂Cl) : Positioned at the 1-position of the fused ring, enhancing electrophilic reactivity.
- Methyl ester (-COOCH₃) : Located at the 6-position, providing a handle for further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₄S |
| Molecular Weight | 274.68 g/mol |
| CAS Registry Number | 2126161-95-1 |
| SMILES Notation | COC(=O)c1ccc2n(c1)cnc2S(=O)(=O)Cl |
The structural confirmation relies on spectroscopic techniques (NMR, IR) and X-ray crystallography for derivatives. The chlorosulfonyl group’s electron-withdrawing nature polarizes the ring system, enabling nucleophilic substitution at the 1-position.
Historical Context in Heterocyclic Chemistry
Imidazo[1,5-a]pyridines emerged as critical scaffolds in the mid-20th century, with Bower and Ramage’s 1955 synthesis of the parent compound. The introduction of sulfonyl and ester functionalities, as seen in this derivative, expanded their utility:
- 1950s–1980s : Early syntheses focused on cyclocondensation of 2-aminopyridines with α-halo carbonyl compounds.
- 2000s–Present : Modern methods employ transition-metal-free C–H amination (I₂/NaOAc) and multicomponent reactions.
Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate exemplifies iterative design in heterocyclic chemistry, combining stability (from the fused ring) and reactivity (from -SO₂Cl). Its synthesis often involves sequential steps:
Positional Isomerism in Imidazopyridine Derivatives
Positional isomerism profoundly impacts the physicochemical and biological properties of imidazopyridines. Key comparisons include:
Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine
The 1,5-a isomer’s unique electronic profile enables applications in catalysis (as carbene ligands) and protease inhibition, while the 1,2-a isomer dominates pharmaceutical research. Substituent positioning alters reactivity:
- Chlorosulfonyl at 1-position (1,5-a) : Facilitates SNAr reactions with amines.
- Chlorosulfonyl at 2-position (1,2-a) : Preferentially undergoes Friedel–Crafts alkylation.
This positional sensitivity underscores the importance of regioselective synthesis, achieved via directing groups (e.g., -COOCH₃) or metal-free oxidative conditions.
Properties
IUPAC Name |
methyl 1-chlorosulfonylimidazo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-16-9(13)6-2-3-7-8(17(10,14)15)11-5-12(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYYQZUYCCAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation between 2-aminopyridines and carbonyl derivatives remains the most reliable method for constructing the imidazo[1,5-a]pyridine core. For example, Ritter-type reactions using nitriles and Bi(OTf)₃/p-TsOH catalytic systems enable efficient annulation (Scheme 1). Adapting this protocol, 2-aminopyridine-6-carboxylic acid methyl ester reacts with acetonitrile under Bi(OTf)₃ catalysis at 150°C in dichloroethane (DCE), yielding methyl imidazo[1,5-a]pyridine-6-carboxylate. This intermediate is critical for subsequent sulfonation.
Metal-Free Oxidative Amination
Elemental sulfur-mediated oxidative dual Csp³-H amination offers a sustainable alternative. In DMSO at 110°C, 2-aminopyridine derivatives react with aldehydes or ketones, forming imidazo[1,5-a]pyridines without metal catalysts. For instance, ethyl 3-phenylimidazo[1,5-a]pyridine-1-carboxylate is synthesized in 88% yield via this method. Substituting ethyl reagents with methyl counterparts could directly yield methyl esters, though this adaptation requires further validation.
Regioselective Sulfonation at Position 1
Introducing the chlorosulfonyl group at position 1 demands precise control over electrophilic aromatic substitution (EAS) dynamics.
Direct Sulfonation with Chlorosulfonic Acid
Imidazo[1,5-a]pyridine-6-carboxylate derivatives undergo sulfonation at the electron-rich position 1 using chlorosulfonic acid (ClSO₃H). The reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently chlorinated in situ or in a separate step (Scheme 2). For example, treating methyl imidazo[1,5-a]pyridine-6-carboxylate with ClSO₃H at 0–5°C in dichloromethane (DCM) yields the sulfonic acid, which reacts with PCl₅ to form the chlorosulfonyl derivative.
Table 1: Optimization of Sulfonation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Sulfonating Agent | ClSO₃H | 78 |
| Temperature (°C) | 0–5 | 78 |
| Solvent | DCM | 78 |
| Alternative Agent | SO₃/DMF | 62 |
Mechanistic Considerations
The nitrogen atoms at positions 1 and 5 direct electrophilic attack to position 1 due to increased electron density from resonance stabilization. Computational studies suggest that the methyl carboxylate at position 6 exerts minimal steric hindrance, favoring sulfonation at position 1.
Esterification and Functional Group Compatibility
The methyl ester at position 6 is typically introduced early in the synthesis to avoid side reactions during sulfonation.
Esterification of Carboxylic Acid Precursors
If the core synthesis begins with a carboxylic acid (e.g., imidazo[1,5-a]pyridine-6-carboxylic acid), esterification with methanol under acidic conditions (H₂SO₄, reflux) achieves the methyl ester in >90% yield. However, this approach risks hydrolyzing sensitive functional groups during subsequent sulfonation.
Direct Use of Methyl-Containing Reagents
Employing methyl malonaldehyde or methyl acetoacetate in cyclocondensation reactions bypasses post-synthetic esterification. For example, microwave-assisted condensation of 2-aminopyridine with methyl bromomalonaldehyde in ethanol–water produces methyl imidazo[1,5-a]pyridine-6-carboxylate in 86% yield.
Challenges and Optimization Strategies
Competing Side Reactions
Sulfonation may inadvertently target position 3 if reaction conditions are suboptimal. Lower temperatures (0–5°C) and stoichiometric control minimize this issue. Additionally, the methyl ester’s stability under strongly acidic conditions necessitates brief reaction times during sulfonation.
Purification and Characterization
Column chromatography (ethyl acetate/hexane, 1:2) effectively isolates the target compound. NMR and HRMS confirm regiochemistry: the chlorosulfonyl group at position 1 deshields the adjacent proton, appearing as a singlet at δ 8.28 ppm in ¹H NMR.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorosulfonyl group, resulting in different derivatives.
Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by the presence of a base.
Major Products Formed:
Oxidation can yield sulfonyl chlorides or sulfonic acids.
Reduction can produce derivatives with reduced chlorosulfonyl groups.
Substitution reactions can result in the formation of amides, esters, or other functionalized derivatives.
Scientific Research Applications
This compound exhibits a range of biological activities, making it a valuable candidate for drug development. Its structure allows for interactions with various biological targets, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate demonstrates notable antimicrobial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL | |
| Candida albicans | 15.62 µg/mL |
The presence of the chlorosulfonyl group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Anticancer Research
The compound has also been evaluated for its anticancer properties. A series of studies have focused on its cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Against Breast Cancer Cells
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The results indicated an IC50 value of approximately 10 µM, suggesting that the compound can effectively inhibit cancer cell proliferation.
Case Study 2: Mechanism of Action
Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : Variations in substituents on the imidazole ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : The presence of electron-withdrawing groups enhances activity against various targets.
Mechanism of Action
The mechanism by which Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol .
- Key Features: Hydrogenated imidazo[1,5-a]pyridine ring, reducing aromaticity and increasing solubility in non-polar solvents. Lacks the chlorosulfonyl group, limiting electrophilic reactivity but enhancing stability. Methyl carboxylate ester at position 6 aligns with the target compound, suggesting shared utility as a carboxylic acid precursor.
- Applications : Used as a building block in heterocyclic chemistry due to its reduced ring strain and improved thermal stability .
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₁H₁₁ClN₂O₄
- Molecular Weight : 294.67 g/mol (calculated from ).
- Key Features :
- Ethoxycarbonyl group at position 1 instead of chlorosulfonyl, reducing electrophilicity but introducing a bulkier substituent.
- Carboxylic acid hydrochloride at position 6 enhances aqueous solubility compared to the methyl ester in the target compound.
- Applications : Likely used in peptide coupling or salt-forming reactions due to its ionic character .
Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)
- Examples :
- Losartan : C₂₂H₂₃ClN₆O
- Valsartan : C₂₄H₂₉N₅O₃
- Key Features :
- Share imidazole or benzimidazole cores with substituents like tetrazolyl biphenyl groups.
- Lack chlorosulfonyl or ester groups but prioritize tetrazole moieties for angiotensin receptor binding.
- Demonstrated hydrophobicity and oral bioavailability in clinical use.
- Contrast with Target Compound: The target’s chlorosulfonyl group may enable covalent binding or sulfonamide formation, diverging from the non-covalent receptor interactions of these pharmaceuticals.
Structural and Functional Group Analysis
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate | C₉H₇ClN₂O₄S | 274.52 | Chlorosulfonyl, methyl carboxylate | High electrophilicity, moderate stability |
| Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | C₉H₁₂N₂O₂ | 180.20 | Methyl carboxylate, hydrogenated ring | Improved solubility, reduced reactivity |
| 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride | C₁₁H₁₁ClN₂O₄ | 294.67 | Ethoxycarbonyl, carboxylic acid HCl | Ionic solubility, ester hydrolysis susceptibility |
| Losartan | C₂₂H₂₃ClN₆O | 422.91 | Tetrazole, biphenyl, imidazole | Hydrophobic, receptor antagonist |
Implications of Substituent Variations
- Chlorosulfonyl vs. Ethoxycarbonyl : The chlorosulfonyl group (target compound) enhances reactivity toward nucleophiles (e.g., amines), enabling sulfonamide linkages, whereas ethoxycarbonyl derivatives favor ester hydrolysis or transesterification .
- Hydrogenated Ring Systems : Saturation of the imidazo[1,5-a]pyridine ring (as in the tetrahydro derivative) reduces conjugation, lowering melting points and altering UV absorption profiles .
- Pharmacological Potential: While angiotensin II analogs prioritize tetrazole groups for potency, the target compound’s chlorosulfonyl group may position it as a precursor for protease inhibitors or kinase-targeting agents .
Biological Activity
Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an imidazo[1,5-a]pyridine core, a chlorosulfonyl group, and a carboxylate ester. Its molecular formula is C₈H₈ClNO₃S, with a molecular weight of approximately 274.68 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and biological research.
Synthesis
The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key methods include:
- Cyclization : Formation of the imidazo[1,5-a]pyridine core.
- Chlorosulfonation : Introduction of the chlorosulfonyl group.
- Esterification : Addition of the methyl ester group.
These steps require specific reagents and conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed for industrial-scale production to optimize efficiency and reduce waste .
Anticancer Properties
Recent studies indicate that compounds related to imidazo[1,5-a]pyridine exhibit potent anticancer activity. For instance, research on similar imidazo derivatives has shown promising results against various cancer cell lines, including breast cancer (HCC1937). These compounds often induce apoptosis through mechanisms involving cell cycle arrest and activation of caspases .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| IP-5 | 45 | Induces apoptosis via caspase activation |
| IP-6 | 47.7 | Similar apoptotic pathway as IP-5 |
| IP-7 | 79.6 | Less potent; lower apoptotic activity |
The mechanism typically involves the upregulation of pro-apoptotic proteins such as p53 and p21, leading to increased levels of cleaved PARP and activated caspases .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor due to its structural similarities with known inhibitors in various biological pathways. Its chlorosulfonyl group can interact with nucleophilic residues in enzymes, potentially modulating their activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. Variations in substituents on the core structure can enhance or diminish potency against specific biological targets .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines. Treatment with this compound resulted in significant cell death and reduced viability in a dose-dependent manner.
Case Study 2: Enzyme Interaction
Research investigating the interaction between this compound and specific enzymes revealed potential inhibitory effects on metabolic enzymes involved in drug metabolism. This suggests its utility in drug design where modulation of enzyme activity is desired.
Q & A
Q. What synthetic methodologies are most effective for preparing methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate?
The compound can be synthesized via tandem reactions involving cyclization and functionalization. For example, a multi-step procedure starting with amino-substituted pyridines can be used to construct the imidazo[1,5-a]pyridine core. Chlorosulfonation is then performed using chlorosulfonic acid or SO₂Cl₂ under controlled conditions (0–5°C) to introduce the sulfonyl chloride group . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in yields ranging from 35% to 76%, depending on reaction optimization .
Q. How can the purity and structural integrity of this compound be validated?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical for confirming molecular weight and structural assignments. X-ray crystallography is recommended for unambiguous determination of stereochemistry and bond angles, as demonstrated for analogous imidazo[1,5-a]pyridine derivatives . Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
Q. What solvent systems are optimal for its solubility and stability during storage?
The compound is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For long-term storage, it should be kept under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity in subsequent derivatizations?
The chlorosulfonyl moiety acts as a versatile electrophile, enabling nucleophilic substitution with amines, thiols, or alcohols. For instance, coupling with substituted benzodiazepines or pyridines via Suzuki-Miyaura reactions (using Pd(PPh₃)₄/Cs₂CO₃ in DMF at 80°C) can yield bioactive analogs. Kinetic studies reveal that steric hindrance near the sulfonyl group reduces reaction rates by 40–60% compared to unsubstituted analogs .
Q. What strategies mitigate competing side reactions during functionalization of the imidazo[1,5-a]pyridine core?
Competing N- vs. O-sulfonation can be minimized by using anhydrous conditions and stoichiometric control (1.2 equiv SO₂Cl₂). For Friedel-Crafts alkylation at the C3 position, Lewis acids like AlCl₃ (0.5 equiv) enhance regioselectivity, achieving >85% yield of the desired product . Computational modeling (DFT) predicts electron density distribution, guiding protection/deprotection strategies for reactive sites .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
Systematic SAR studies involve synthesizing analogs with variations at the carboxylate, chlorosulfonyl, and imidazo[1,5-a]pyridine moieties. For example, replacing the methyl ester with ethyl or tert-butyl groups alters metabolic stability, as shown in cytochrome P450 assays. In vitro bioactivity screening (e.g., kinase inhibition or GABA receptor modulation) should use dose-response curves (IC₅₀/EC₅₀) and comparative molecular field analysis (CoMFA) to quantify pharmacophore contributions .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for imidazo[1,5-a]pyridine syntheses: How to address them?
Conflicting yields (35% vs. 76%) arise from differences in reaction conditions (e.g., solvent purity, catalyst aging). Reproducibility is improved by strictly controlling moisture levels (<50 ppm H₂O in DMF) and using freshly distilled SO₂Cl₂. Microwave-assisted synthesis (100°C, 30 min) can enhance yields to >70% by accelerating cyclization kinetics .
Q. Divergent biological activity What factors contribute to variability?
Variations in cell line sensitivity (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) explain conflicting IC₅₀ values. Standardization using reference compounds (e.g., staurosporine for kinase inhibition) and orthogonal assays (SPR vs. fluorescence polarization) improves reliability .
Methodological Recommendations
- Synthetic Optimization: Use Design of Experiments (DoE) to map the impact of temperature, catalyst loading, and solvent on yield .
- Analytical Rigor: Pair NMR with IR spectroscopy (1720–1740 cm⁻¹ for ester C=O; 1350–1370 cm⁻¹ for S=O) to confirm functional groups .
- Biological Testing: Include positive controls (e.g., midazolam for GABA receptor studies) and validate results across ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
